- Direct synthesis of cinnamaldehyde derivatives by reaction of aryl bromides with 3,3-diacetoxypropene catalyzed by a palladium-tetraphosphine complex, Catalysis Letters, 2005, 102(3-4), 281-284
Cas no 93614-80-3 (3-(3-methylphenyl)prop-2-enal)
3-(3-methylphenyl)prop-2-enal structure
Product Name:3-(3-methylphenyl)prop-2-enal
Numero CAS:93614-80-3
MF:C10H10O
MW:146.185802936554
MDL:MFCD08460293
CID:94327
PubChem ID:11788369
Update Time:2025-06-07
3-(3-methylphenyl)prop-2-enal Proprietà chimiche e fisiche
Nomi e identificatori
-
- (E)-3-(m-Tolyl)acrylaldehyde
- 2-PROPENAL, 3-(3-METHYLPHENYL)-,(2E)
- 3-METHYL CINNAMALDEHYDE
- meta-methylcinnamaldehyde
- m-Methylzimtaldehyd
- (2E)-3-(3-Methylphenyl)-2-propenal
- (2E)-3-(3-Methylphenyl)-2-propenal (ACI)
- 2-Propenal, 3-(3-methylphenyl)-, (E)- (ZCI)
- (E)-3-(3-Methylphenyl)acrolein
- (E)-3-Methylcinnamaldehyde
- trans-3-Methylcinnamaldehyde
- 3-(3-methylphenyl)prop-2-enal
- D97428
- AKOS006290468
- 3-METHYLCINNAMALDEHYDE
- 3-(m-Tolyl)acrylaldehyde
- 93614-80-3
- MFCD08460293
- BS-17936
- 66223-54-9
- CS-0186101
- J-501953
- NCGC00171000-01
- PK04_096269
- (E)-3-(3-methylphenyl)prop-2-enal
- (2E)-3-(3-Methylphenyl)Acrylaldehyde
- b-methylcinnamaldehyde
-
- MDL: MFCD08460293
- Inchi: 1S/C10H10O/c1-9-4-2-5-10(8-9)6-3-7-11/h2-8H,1H3/b6-3+
- Chiave InChI: SJLLZWMNPJCLBC-ZZXKWVIFSA-N
- Sorrisi: C(/C1C=CC=C(C)C=1)=C\C=O
Proprietà calcolate
- Massa esatta: 146.07300
- Massa monoisotopica: 146.073164938g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 2
- Complessità: 149
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.3
- Superficie polare topologica: 17.1Ų
Proprietà sperimentali
- Densità: 1.015
- Punto di ebollizione: 264.398°C at 760 mmHg
- Punto di infiammabilità: 93.547°C
- Indice di rifrazione: 1.569
- PSA: 17.07000
- LogP: 2.20710
3-(3-methylphenyl)prop-2-enal Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019138918-1g |
(E)-3-(m-Tolyl)acrylaldehyde |
93614-80-3 | 95% | 1g |
$400.00 | 2023-08-31 | |
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| Aaron | AR003KG0-100mg |
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| Aaron | AR003KG0-250mg |
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| Aaron | AR003KG0-1g |
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| Aaron | AR003KG0-5g |
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| Aaron | AR003KG0-25g |
(E)-3-(m-Tolyl)acrylaldehyde |
93614-80-3 | 95% | 25g |
$376.00 | 2025-02-10 |
3-(3-methylphenyl)prop-2-enal Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Dimethylformamide ; 20 h, 130 °C
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Potassium chloride , Tetrabutylammonium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 2 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Discovery of novel piperonyl derivatives as diapophytoene desaturase inhibitors for the treatment of methicillin-, vancomycin- and linezolid-resistant Staphylococcus aureus infections, European Journal of Medicinal Chemistry, 2018, 145, 235-251
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Potassium chloride , Tetrabutylammonium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt; 30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt; 30 min, rt
Riferimento
- Site-selective deuteration at the α-position of enals by an amine and bis(phenylsulfonyl)methane co-catalyzed H/D exchange reaction, Chemical Communications (Cambridge, 2022, 58(81), 11458-11461
Metodo di produzione 4
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; 16 h, 70 °C
Riferimento
- Enantioselective conjugate addition of malonates to α,β-unsaturated aldehydes catalysed by 4-oxalocrotonate tautomerase, Organic & Biomolecular Chemistry, 2023, 21(10), 2086-2090
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Pentamethyldiethylenetriamine , Sodium iodide , Oxygen Catalysts: Copper hydroxide Solvents: Acetonitrile , Water ; 24 h, 80 °C; 80 °C → rt
1.2 Reagents: Propylphosphonic anhydride Solvents: Ethyl acetate ; overnight, 100 °C
1.3 Solvents: Water ; > 1 min
1.2 Reagents: Propylphosphonic anhydride Solvents: Ethyl acetate ; overnight, 100 °C
1.3 Solvents: Water ; > 1 min
Riferimento
- Copper-catalyzed formylation of alkenyl C-H bonds using BrCHCl2 as a stoichiometric formylating reagent, Chemical Science, 2018, 9(11), 2986-2990
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone , Water , Oxygen Catalysts: Ferrous chloride Solvents: 1,2-Dichloroethane ; 2 h, 60 °C
Riferimento
- Iron-facilitated direct oxidative C-H transformation of allyl arenes to alkenyl aldehydes, Tetrahedron Letters, 2011, 52(25), 3208-3211
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C; 2 h, -78 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Riferimento
- Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides, Organic Letters, 2007, 9(25), 5191-5194
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; < 30 °C; 24 h, rt
1.2 Solvents: Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 60 min, rt
1.2 Solvents: Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 60 min, rt
Riferimento
- Development and Investigation of an Organocatalytic Enantioselective [10+2] Cycloaddition, ACS Catalysis, 2020, 10(18), 10784-10793
Metodo di produzione 9
Condizioni di reazione
1.1 Solvents: Toluene ; 17 h, 80 °C
Riferimento
- Proline bulky substituents consecutively act as steric hindrances and directing groups in a Michael/Conia-ene cascade reaction under synergistic catalysis, Chemical Science, 2019, 10(14), 4107-4115
Metodo di produzione 10
Condizioni di reazione
1.1 Solvents: Dichloromethane ; 12 h, rt
1.2 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Hexane ; 15 min, -78 °C; 90 min, -78 °C
1.3 Reagents: Water ; -78 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; rt
1.5 Reagents: Water ; rt
1.6 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 4 h, rt
1.2 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Hexane ; 15 min, -78 °C; 90 min, -78 °C
1.3 Reagents: Water ; -78 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; rt
1.5 Reagents: Water ; rt
1.6 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 4 h, rt
Riferimento
- Hidden Heptacyclic Chiral N-Acyl Iminium Ions: A New Entry to Enantioenriched Polycyclic Azepanes and Azocanes by Superacid-Promoted Intramolecular Pictet-Spengler Reaction, Chemistry - A European Journal, 2022, 28(25),
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Riferimento
- Highly Regio- and Enantioselective Hydrogenation of Conjugated α-Substituted Dienoic Acids, Organic Letters, 2020, 22(8), 3149-3154
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Potassium chloride , Tetrabutylammonium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 3.5 h, 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt
Riferimento
- An Efficient Palladium-Catalyzed Synthesis of Cinnamaldehydes from Acrolein Diethyl Acetal and Aryl Iodides and Bromides, Organic Letters, 2003, 5(5), 777-780
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Potassium carbonate , Palladium diacetate , 4,5-Diazafluoren-9-one Solvents: Dimethylformamide ; 36 h, 30 °C
Riferimento
- General palladium-catalyzed aerobic dehydrogenation to generate double bonds, Chemical Science, 2012, 3(3), 883-886
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic anhydride , Triphenylphosphine oxide Solvents: Dichloromethane ; 10 min, 0 °C
1.2 Reagents: Triethylamine , Water Solvents: Dichloromethane ; 1 h, rt
1.2 Reagents: Triethylamine , Water Solvents: Dichloromethane ; 1 h, rt
Riferimento
- Hendrickson Reagent Induced Rearrangement of Aryl Propargyl Alcohols To α,β-Unsaturated Aldehydes, Letters in Organic Chemistry, 2018, 15(10), 845-853
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate , Tetrabutylammonium chloride , Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide , Dimethylformamide ; 6 h, 1 atm, 60 °C
Riferimento
- Pd-catalyzed cascade Heck-Saegusa: direct synthesis of enals from aryl iodides and allyl alcohol, Chemical Communications (Cambridge, 2010, 46(3), 415-417
Metodo di produzione 16
Condizioni di reazione
1.1 Solvents: Toluene ; overnight, 80 °C
Riferimento
- Potent inhibition of nicotinamide N-methyltransferase by alkene-linked bisubstrate mimics bearing electron deficient aromatics, Journal of Medicinal Chemistry, 2021, 64(17), 12938-12963
Metodo di produzione 17
Condizioni di reazione
1.1 Catalysts: Chlorotrimethylsilane , Indium triflate Solvents: Dichloromethane ; 24 h, rt
Riferimento
- Rare earth triflates/chlorotrimethylsilane induced activation of triethylamine as a latent acetaldehyde anion: a new synthesis of α,β-unsaturated aldehydes, Tetrahedron Letters, 2010, 51(3), 482-484
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 2 h, rt → 65 °C
1.2 Reagents: Diisobutylaluminum hydride Solvents: Hexane ; 65 °C → -50 °C; 2.5 h, -50 °C
1.3 Reagents: Manganese oxide (MnO2) Solvents: Hexane , Ethyl acetate ; 1 - 4 h, rt
1.2 Reagents: Diisobutylaluminum hydride Solvents: Hexane ; 65 °C → -50 °C; 2.5 h, -50 °C
1.3 Reagents: Manganese oxide (MnO2) Solvents: Hexane , Ethyl acetate ; 1 - 4 h, rt
Riferimento
- Titanium-Catalyzed Intermolecular Hydroaminoalkylation of Conjugated Dienes, Chemistry - A European Journal, 2013, 19(12), 3833-3837
Metodo di produzione 19
Condizioni di reazione
1.1 Catalysts: Triphenylphosphine , 1,3-Bis(diphenylphosphino)propane , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 2 h, 80 °C
Riferimento
- Palladium-catalyzed hydroformylation of terminal arylacetylenes with glyoxylic acid, Chemical Communications (Cambridge, 2018, 54(17), 2166-2168
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ; rt
Riferimento
- Synthesis and evaluation of potent and selective human V1a receptor antagonists as potential ligands for PET or SPECT imaging, Bioorganic & Medicinal Chemistry, 2012, 20(3), 1337-1345
3-(3-methylphenyl)prop-2-enal Raw materials
- (Triphenylphosphoranylidene)acetaldehyde
- m-Tolualdehyde
- 3-Iodotoluene
- 3-Ethynyltoluene
- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate
- 2-Propenenitrile, 3-(3-methylphenyl)-, (2E)-
- 3-(3-methylphenyl)propanal
- Bromodichloromethane (stabilized with Ethanol)
- Benzene, 1-methyl-3-(2-propenyl)-
- 2-oxoacetic acid
- 3-Methylstyrene
- Phosphonium, tributyl(2,2-diethoxyethyl)-, bromide (1:1)
- Allylidene Diacetate
- Benzenemethanol, a-ethynyl-3-methyl-
- 3-(3-methylphenyl)prop-2-en-1-ol
3-(3-methylphenyl)prop-2-enal Preparation Products
3-(3-methylphenyl)prop-2-enal Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:93614-80-3)3-(3-methylphenyl)prop-2-enal
Numero d'ordine:A1066446
Stato delle scorte:in Stock
Quantità:100g/25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 18:35
Prezzo ($):1025.0/342.0
Email:sales@amadischem.com
3-(3-methylphenyl)prop-2-enal Letteratura correlata
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
93614-80-3 (3-(3-methylphenyl)prop-2-enal) Prodotti correlati
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- 6460-63-5((2E,4E,6E)-7-phenylhepta-2,4,6-trienal)
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:93614-80-3)3-(3-methylphenyl)prop-2-enal
Purezza:99%/99%
Quantità:100g/25g
Prezzo ($):1025.0/342.0